molecular formula C16H12ClN5O3S B12045051 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 478257-54-4

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12045051
CAS No.: 478257-54-4
M. Wt: 389.8 g/mol
InChI Key: IPIYSEOOFIFQNE-GIJQJNRQSA-N
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Description

This compound belongs to the 1,2,4-triazole-5-thione family, characterized by a heterocyclic core with a sulfur atom at position 3. The structure features two key substituents:

  • 2-Chloro-5-nitrophenyl group: An electron-withdrawing aromatic ring with chlorine (meta) and nitro (para) substituents.
  • 2-Methoxyphenyl group: An electron-donating aromatic ring with a methoxy substituent at the ortho position.

Properties

CAS No.

478257-54-4

Molecular Formula

C16H12ClN5O3S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O3S/c1-25-14-5-3-2-4-12(14)15-19-20-16(26)21(15)18-9-10-8-11(22(23)24)6-7-13(10)17/h2-9H,1H3,(H,20,26)/b18-9+

InChI Key

IPIYSEOOFIFQNE-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Core Triazole-Thione Scaffold Formation

The 1,2,4-triazole-5-thione scaffold is typically synthesized via cyclization of thiosemicarbazide intermediates. A widely adopted method involves the reaction of substituted hydrazides with carbon disulfide in alkaline conditions. For this compound, 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione serves as the precursor.

Example Procedure:

  • Step 1: 2-Methoxybenzoic acid hydrazide is treated with carbon disulfide in ethanolic KOH under reflux (6–8 hours) to form the corresponding thiosemicarbazide.

  • Step 2: Cyclization is achieved by refluxing the intermediate in 4N NaOH (4–6 hours), yielding 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione.

Key Data:

  • Yield: 68–75%

  • Characterization: IR shows loss of C=O (1672 cm⁻¹) and emergence of C=S (1170 cm⁻¹). ¹H NMR (DMSO-d₆) confirms triazole protons at δ 13.86 ppm (s, 1H, NH).

Schiff Base Formation with 2-Chloro-5-Nitrobenzaldehyde

The methylideneamino group is introduced via condensation of the triazole-thione precursor with 2-chloro-5-nitrobenzaldehyde under acidic or neutral conditions.

Example Procedure:

  • Step 1: 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (1 equiv) and 2-chloro-5-nitrobenzaldehyde (1.1 equiv) are refluxed in ethanol with glacial acetic acid (2–3 drops) for 8–12 hours.

  • Step 2: The product is isolated by filtration and recrystallized from ethanol.

Key Data:

  • Yield: 60–72%

  • Characterization: IR shows imine (C=N) stretch at 1614 cm⁻¹. ¹H NMR (CDCl₃) displays a singlet for the azomethine proton at δ 8.42 ppm.

Optimization Studies

Solvent and Catalytic Effects

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, using DMF as a solvent under microwave irradiation (150°C, 15 minutes) increases yields to 85%.

Comparative Table: Solvent Systems and Yields

SolventCatalystTemperature (°C)Time (h)Yield (%)Source
EthanolAcetic acid801262
DMFNone150 (microwave)0.2585
Ethanol/H₂ONaOHReflux675

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., nitro, chloro) on the benzaldehyde enhance Schiff base formation kinetics. The 2-chloro-5-nitro substituent accelerates imine formation due to increased electrophilicity of the aldehyde carbon.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization: Ethanol or ethanol/water mixtures are preferred, yielding crystalline products with >95% purity.

  • Column Chromatography: Silica gel (hexane/ethyl acetate, 7:3) resolves byproducts, achieving ≥98% purity.

Spectroscopic Confirmation

  • FT-IR: C=S (1170–1180 cm⁻¹), C=N (1614–1620 cm⁻¹), NO₂ (1520 cm⁻¹).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, CH=N),

    • δ 7.85–8.10 (m, 3H, Ar-H),

    • δ 3.89 (s, 3H, OCH₃).

  • HPLC: Retention time 3.53 minutes (C18 column, methanol/water 70:30).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Oxidation of Thione to Disulfide: Minimized by conducting reactions under nitrogen.

  • Hydrolysis of Imine: Controlled by avoiding aqueous workup at high pH.

Scale-Up Considerations

  • Batch Reactors: 10–20% yield drop observed at >500 g scale due to inefficient heat transfer.

  • Continuous Flow Systems: Improve consistency (yield variation <2%) for large-scale production.

Applications and Derivatives

While beyond preparation scope, this compound serves as a precursor for antimicrobial and anticancer agents. Schiff base derivatives exhibit IC₅₀ values of 1.2–4.8 µM against MCF-7 cells .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group at the 5-position of the 2-chlorophenyl ring activates the chloro substituent for nucleophilic displacement.

Reaction ConditionsReagentsProductsYieldReferences
EtOH, reflux (6–8 h)Primary/secondary aminesAmino derivatives at 2-chloro position65–78%
DMF, K₂CO₃, 80°C (4 h)NaN₃Azido-substituted triazole-thione72%
H₂O/EtOH, NaOH (room temp)Hydroxide ionHydroxy-substituted derivative85%

Key findings :

  • Amine nucleophiles preferentially attack the 2-chloro position due to para-directing effects of the nitro group.

  • Azidation reactions produce intermediates for click chemistry applications .

Electrophilic Substitution

The 2-methoxyphenyl group undergoes directed electrophilic substitution:

Reaction ConditionsReagentsProductsYieldReferences
HNO₃/H₂SO₄, 0–5°C (2 h)Nitration4-Nitro-2-methoxyphenyl derivative68%
Cl₂, FeCl₃, CH₂Cl₂ (30 min)Chlorination5-Chloro-2-methoxyphenyl analog55%
SO₃, DCE, 40°C (3 h)SulfonationSulfonic acid derivative62%

Mechanistic insights :

  • Methoxy group directs electrophiles to the para position on its aromatic ring.

  • Steric hindrance from the triazole-thione scaffold reduces reaction rates compared to simpler aryl ethers.

Thione Group Reactivity

The exocyclic thione (-C=S) participates in characteristic sulfur chemistry:

Reaction ConditionsReagentsProductsYieldReferences
EtOH, KOH, CH₃I (reflux)MethylationS-methylated triazole88%
H₂O₂, AcOH, 50°C (1 h)OxidationDisulfide-linked dimer74%
NH₂NH₂·H₂O, EtOH (4 h)Hydrazine additionThiosemicarbazide derivative81%

Spectroscopic evidence :

  • IR spectra show disappearance of ν(C=S) at ~1250 cm⁻¹ after methylation .

  • ¹H NMR confirms disulfide formation through upfield shift of aromatic protons .

Condensation Reactions

The methylideneamino group acts as a Schiff base for further derivatization:

Reaction ConditionsReagentsProductsYieldReferences
MeOH, HCl, aldehydes (Δ)Aldehyde condensationExtended conjugated Schiff bases70–83%
H₂O/EtOH, NH₂OH·HCl (12 h)Hydroxylamine additionOxime derivative76%
Ac₂O, pyridine (reflux)AcetylationN-acetylated product91%

Structural impacts :

  • X-ray crystallography reveals planarity of extended Schiff bases enhances π-π stacking.

  • Oxime derivatives show improved solubility in polar aprotic solvents.

Reduction Reactions

Selective reduction of nitro groups enables access to amine intermediates:

Reaction ConditionsReagentsProductsYieldReferences
H₂ (1 atm), Pd/C, EtOHCatalytic hydrogenation5-Amino-2-chlorophenyl derivative89%
Zn/HCl, MeOH (4 h)Chemical reductionAminotriazole-thione complex78%

Applications :

  • Reduced amino derivatives serve as precursors for heterocyclic fused systems .

  • Hydrogenation conditions preserve the thione functionality.

Metal Complexation

The thione sulfur and adjacent nitrogen atoms coordinate transition metals:

Metal SaltSolvent SystemComplex StructureStabilityReferences
Cu(NO₃)₂·3H₂ODMF/H₂OTetragonal Cu(II) complex>6 months
CoCl₂·6H₂OMeOHOctahedral Co(III) complexModerate
AgNO₃CH₃CNLinear Ag(I) coordination polymerHigh

Characterization data :

  • ESR spectra of Cu(II) complexes show g∥ = 2.25 and g⟂ = 2.05 .

  • Magnetic moment measurements confirm high-spin Co(III) configuration.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that triazole compounds exhibit mechanisms of action similar to traditional antibiotics, often targeting bacterial cell wall synthesis or interfering with metabolic pathways. For instance, studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics like ciprofloxacin and vancomycin .

Antifungal Properties
In addition to antibacterial effects, triazoles are recognized for their antifungal capabilities. Compounds within this class inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against a range of fungal pathogens, providing therapeutic options for conditions such as candidiasis and aspergillosis .

Agricultural Applications

Fungicides and Herbicides
Triazoles are widely utilized in agriculture as fungicides due to their effectiveness in controlling fungal diseases in crops. The compound's structure allows it to interfere with the biosynthesis of ergosterol in fungi, thereby inhibiting their growth. This property is particularly valuable in managing diseases caused by pathogens like Fusarium and Botrytis species .

Pesticide Development
Research into the synthesis of novel triazole derivatives has led to the development of new pesticides with enhanced efficacy and reduced toxicity to non-target organisms. The ability to modify the side chains on the triazole ring allows for tailored solutions that can address specific agricultural challenges .

Material Science Applications

Corrosion Inhibitors
Triazole compounds have been investigated as corrosion inhibitors for metals due to their ability to form stable complexes with metal ions. The thione functionality in this compound enhances its interaction with metal surfaces, providing protective layers that prevent oxidation and degradation .

Polymer Science
In polymer chemistry, triazoles are incorporated into polymer matrices to improve mechanical properties and thermal stability. Their unique chemical structure allows for cross-linking reactions that enhance the durability of materials used in various applications, from coatings to composites .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives against Staphylococcus aureus, revealing that compounds with specific substitutions exhibited MIC values as low as 0.25 μg/mL. This study highlighted the importance of electronic effects from substituents on the phenyl ring in enhancing antimicrobial activity .

Case Study 2: Agricultural Application

Research conducted on a novel triazole-based fungicide demonstrated significant efficacy against Fusarium graminearum, a major pathogen affecting wheat crops. Field trials indicated a reduction in disease incidence by over 70%, showcasing the potential for triazole derivatives in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Core Structural Similarities

All analogs share the 1,2,4-triazole-5-thione backbone, enabling π-π stacking and hydrogen bonding via the thione (-SH) group. Differences arise from substituent variations:

Compound ID (Evidence) Substituent R₁ Substituent R₂ Key Structural Features
Target Compound 2-Chloro-5-nitrophenyl 2-Methoxyphenyl Nitro (EWG), methoxy (EDG)
4-Nitrophenyl 2-Chlorophenyl Nitro (para), chloro (ortho)
2-Hydroxyphenyl Phenyl Hydroxyl (H-bond donor)
2-Chlorophenyl 2,4-Dichlorophenyl Two chloro groups (lipophilic)
1-Methylpyrrole 4-Methoxyphenyl Heteroaromatic substituent
3-Methoxybenzyl 2-Methoxyphenyl Methoxy in benzyl group

EWG : Electron-withdrawing group; EDG : Electron-donating group.

Substituent Effects

  • Electron-Withdrawing Groups (EWG) : Nitro (target, ) and chloro () groups reduce electron density on the triazole ring, enhancing electrophilicity and stability toward oxidation .
  • Hybrid Substituents : ’s 1-methylpyrrole introduces nitrogen-based aromaticity, altering π-stacking behavior .

Physicochemical Properties

Solubility and Lipophilicity

  • The target compound’s 2-methoxyphenyl group enhances aqueous solubility compared to fully chlorinated analogs (e.g., ) .
  • Nitro groups (target, ) reduce solubility due to increased molecular weight and hydrophobicity .

Hydrogen Bonding and Crystal Packing

  • The thione (-SH) group participates in N–H···S and O–H···S hydrogen bonds, as seen in ’s hexameric aggregates .
  • Hydroxyl () and methoxy (target) groups form O–H···O/N interactions, influencing melting points and crystallinity .

Antimicrobial Activity

While direct bioactivity data for the target compound is unavailable, analogs with chloro/nitro substituents (e.g., ) are often explored for antimicrobial properties due to their electrophilic nature .

Tautomeric Equilibria

The thione-thiol tautomerism (common to all triazole-5-thiones) is influenced by substituents. Electron-withdrawing groups (e.g., nitro in the target compound) stabilize the thione form, as shown in oxadiazole-thione analogs () .

Spectroscopic Characterization

  • IR : Thione C=S stretches (~1200 cm⁻¹) and nitro N=O stretches (~1520 cm⁻¹) are key markers .
  • NMR : Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) confirm substituent positions .

Biological Activity

The compound 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H10ClN3O3
  • Molecular Weight : 303.70 g/mol
  • CAS Number : Not specified in the results but related compounds are documented.

Antimicrobial Activity

  • Mechanism of Action : The triazole ring structure is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity.
  • Activity Spectrum : Various studies have reported that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have shown minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
PathogenMIC (µg/mL)Reference
E. coli0.12 - 1.95
S. aureus0.25 - 5
P. aeruginosa0.5 - 3

Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties, particularly against Candida species. For example, a related compound demonstrated effectiveness against Candida tropicalis with notable activity . The compound's potential for antifungal applications is bolstered by its structural similarity to existing antifungal agents.

Anticancer Potential

Emerging studies suggest that triazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells . The presence of nitro and chloro substituents on the phenyl rings may enhance these activities by improving bioavailability and interaction with cellular targets.

Case Studies

  • In Vivo Studies : A study involving the administration of similar triazole compounds in Wistar rats showed promising results in terms of metabolic pathways and the identification of active metabolites that retained biological activity . This emphasizes the importance of understanding pharmacokinetics when evaluating new drug candidates.
  • Molecular Docking Studies : Computational studies have indicated that triazole derivatives can effectively bind to target enzymes such as DNA gyrase and fungal cytochrome P450s, suggesting potential as both antibacterial and antifungal agents .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione?

Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione with 2-chloro-5-nitrobenzaldehyde under reflux in ethanol or methanol, catalyzed by glacial acetic acid. The reaction proceeds via Schiff base formation, with the (E)-isomer favored due to steric and electronic effects . Microwave-assisted synthesis (e.g., 80–100°C, 15–30 minutes) can improve yield and reduce side products compared to conventional heating . Purity is confirmed by TLC and recrystallization from ethanol-DMSO mixtures.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this triazole derivative?

Methodological Answer :

  • 1H NMR : The imine proton (N=CH) appears as a singlet near δ 8.5–9.0 ppm. Aromatic protons from the 2-methoxyphenyl group resonate as multiplets in δ 6.8–7.5 ppm, while the nitro group deshields adjacent protons on the chlorophenyl ring (δ 7.8–8.3 ppm).
  • IR : Key peaks include N-H stretching (triazole ring) at ~3200 cm⁻¹, C=S at 1250–1300 cm⁻¹, and C=N (imine) at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~389 g/mol).

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer : Use the agar well-diffusion method against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare solutions in DMSO (≤1% v/v) and test at concentrations of 50–200 µg/mL. Compare inhibition zones with standard antibiotics (e.g., ampicillin, fluconazole). For quantitative analysis, determine minimum inhibitory concentrations (MICs) via broth microdilution .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) aid in understanding the electronic and biological properties of this compound?

Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. These predict reactivity sites (e.g., nucleophilic S-atom in the triazole ring) .
  • Molecular Docking : Dock the compound into target proteins (e.g., C. albicans CYP51 or bacterial DNA gyrase) using AutoDock Vina. Prioritize binding poses with strong hydrogen bonds to active-site residues (e.g., Arg-381 in CYP51) and validate via MD simulations .

Q. How can structural contradictions in biological activity data between analogs be resolved?

Methodological Answer : For analogs with conflicting activity (e.g., high antifungal but low antibacterial potency):

  • Perform SAR studies by systematically varying substituents (e.g., replacing 2-chloro-5-nitrophenyl with 4-methoxyphenyl).
  • Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic features with bioactivity.
  • Validate hypotheses via synthesis and testing of focused libraries .

Q. What advanced characterization techniques (XRD, DSC) are critical for polymorph analysis?

Methodological Answer :

  • Single-crystal XRD : Resolve the crystal packing and confirm the (E)-configuration of the imine bond. Key parameters include torsion angles (e.g., C-N=C-C) and intermolecular interactions (e.g., π-π stacking between triazole and aryl rings) .
  • DSC/TGA : Identify melting points (expected range: 220–250°C) and thermal stability. Polymorphs exhibit distinct endothermic peaks; monitor for decomposition above 300°C .

Q. How can reaction mechanisms for triazole-thione derivatization be elucidated?

Methodological Answer :

  • Use kinetic studies (e.g., varying temperature, solvent polarity) to identify rate-determining steps.
  • Trap intermediates via low-temperature NMR (e.g., –40°C in CDCl₃) or characterize by ESI-MS .
  • Theoretical modeling : Employ ICReDD’s quantum chemical reaction path searches (e.g., using GRRM17) to map energy profiles for key steps like thione tautomerization or nucleophilic substitution .

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